N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone bridging two pharmacologically relevant moieties:
- Aryl group: A 3-fluoro-4-methylphenyl substituent, which combines lipophilic (methyl) and electron-withdrawing (fluoro) properties.
- Ethyl-branched heterocycles: A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group (a partially saturated quinoline derivative) and a 4-methylpiperazin-1-yl group. The tetrahydroquinoline core may enhance aromatic interactions, while the methyl-piperazine moiety contributes to solubility and metabolic stability.
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJAKPPOCPFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluoro-substituted aromatic ring ,
- A tetrahydroquinoline moiety , and
- A piperazine group .
This structural diversity may contribute to its biological activity by facilitating interactions with various biological targets.
Pharmacological Profile
Research indicates that the compound exhibits significant pharmacological activities, particularly in the following areas:
- Anticancer Activity :
- Cholinesterase Inhibition :
- Dopamine Receptor Modulation :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and tetrahydroquinoline moieties significantly impact the biological activity of the compound. For instance:
| Structural Feature | Modification | Biological Activity Impact |
|---|---|---|
| Fluorine Substitution | Increased lipophilicity | Enhanced receptor binding affinity |
| Tetrahydroquinoline | Variations in alkyl groups | Altered potency against cancer cell lines |
| Piperazine Ring | Substituent changes | Modulation of cholinesterase inhibition |
These findings underline the importance of specific functional groups in determining the overall efficacy of the compound.
Study 1: Anticancer Efficacy
In a study evaluating various tetrahydroquinoline derivatives, it was found that compounds similar to N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibited cytostatic effects against pancreatic cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another investigation focused on cholinesterase inhibition revealed that derivatives containing the tetrahydroquinoline structure exhibited selective inhibition of butyrylcholinesterase (BChE), with an IC50 value significantly lower than that of conventional inhibitors like physostigmine . This positions the compound as a potential candidate for further development in Alzheimer’s disease treatment.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
4-Methoxyphenyl (–3, 8) introduces solubility but may increase susceptibility to oxidative metabolism via O-demethylation .
Heterocyclic Moieties: Tetrahydroquinoline (target and ) vs. thiazolo-triazole (): The former may engage in π-π stacking with aromatic residues in enzyme pockets, while the latter’s fused heterocycle could disrupt protein-protein interactions . 4-Methylpiperazine (target) vs. piperidine () or benzoyl-piperazine (): Methylpiperazine enhances solubility and metabolic stability compared to unsubstituted piperidine, while benzoyl groups may introduce steric hindrance .
Butanediamide () offers greater flexibility, which may improve off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
